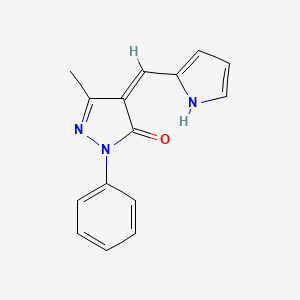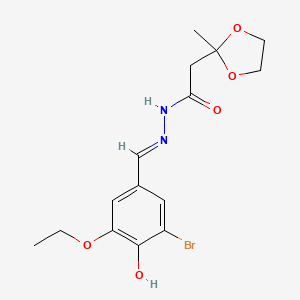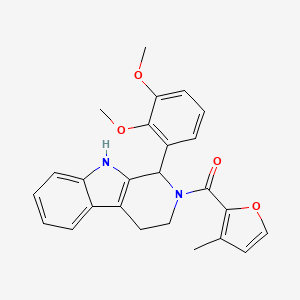
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of Alzheimer's disease.
作用机制
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate works by regulating the activity of glutamate, an important neurotransmitter in the brain. It acts as an NMDA receptor antagonist, which means that it blocks the activity of glutamate at the NMDA receptor. This helps to prevent the excessive activation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. Additionally, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been shown to reduce the production of inflammatory cytokines, which can contribute to neuronal damage and cell death.
实验室实验的优点和局限性
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological effects. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate does have some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.
未来方向
There are a number of potential future directions for research on N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate. One area of interest is the development of new formulations of the compound that can improve its bioavailability and increase its efficacy. Additionally, researchers are interested in investigating the potential therapeutic effects of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate in other neurological disorders beyond Alzheimer's disease. Finally, there is ongoing research into the underlying mechanisms of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate's pharmacological effects, which may lead to the development of new drugs that target the glutamatergic system.
合成方法
The synthesis of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate involves the reaction of 1-amino-3-methyladamantane with formaldehyde and pyrrolidine. The reaction takes place in the presence of a strong acid catalyst and yields N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine. The oxalate salt of the compound is then formed by reacting the free base with oxalic acid.
科学研究应用
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Numerous clinical trials have demonstrated its efficacy in improving cognitive function and reducing symptoms of dementia. Additionally, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been investigated for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQREKVDXVGGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)
![1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)

![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)